molecular formula C18H15N5O4S B2742728 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034532-77-7

6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2742728
CAS No.: 2034532-77-7
M. Wt: 397.41
InChI Key: CXIBIMFPCZQBNK-UHFFFAOYSA-N
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Description

The compound 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring a benzoxazolone core linked to a thieno-triazinone moiety via a piperidine-carbonyl bridge. Its structural complexity arises from the fusion of aromatic and nitrogen-rich rings, which are often associated with diverse biological activities, including receptor antagonism and enzyme modulation .

Properties

IUPAC Name

6-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c24-16(10-1-2-12-14(9-10)27-18(26)19-12)22-6-3-11(4-7-22)23-17(25)15-13(20-21-23)5-8-28-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIBIMFPCZQBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=C(C=C4)NC(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structure that combines a thieno ring and a triazine moiety with a piperidine and benzo[d]oxazole framework. The intricate design of this molecule allows for diverse interactions with biological targets.

Enzyme Inhibition

Research indicates that compounds with thieno-triazine structures exhibit significant enzyme inhibitory activities. For example, the compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism suggests its utility in developing therapeutic agents for conditions where enzyme regulation is crucial .

Anticancer Properties

A study on related compounds demonstrated notable effects on cell proliferation inhibition in various cancer cell lines. The compounds were evaluated for their cytotoxicity against solid tumors, showing varying degrees of effectiveness depending on the molecular background of the cells being tested. Notably, compounds structurally similar to our target compound displayed significant inhibition of cancer cell growth at concentrations as low as 6.25 μM .

Antimicrobial Activity

The potential antimicrobial properties of the compound have also been explored. Similar thieno-triazine derivatives have shown activity against certain bacterial pathogens, indicating that our compound may possess similar properties worth investigating further .

Case Study 1: Anticancer Evaluation

In a pharmacological evaluation involving several synthesized benzoxazepine derivatives, it was found that these compounds exhibited varying cytotoxic effects on cancer cell lines. The study highlighted that structural modifications could enhance or diminish biological activity. The results suggest that the incorporation of the thieno-triazine moiety may contribute positively to anticancer efficacy .

CompoundCell LineIC50 (μM)Effect
Compound AMCF-76.25Significant inhibition
Compound BHCC195412.5Moderate inhibition
Target CompoundMCF-7TBDTBD

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of thieno-triazine derivatives with specific enzymes involved in metabolic pathways. The results indicated that these compounds could act as competitive inhibitors, providing insights into their potential use in treating metabolic disorders .

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Binding : The thieno-triazine structure allows for effective binding to enzyme active sites.
  • Cellular Uptake : The piperidine component may facilitate cellular uptake, enhancing bioavailability.
  • Signal Pathway Modulation : Interaction with signaling pathways may lead to altered expression of genes involved in proliferation and apoptosis.

Safety and Toxicology

While exploring the biological activity, safety considerations are paramount. Preliminary data suggest that related compounds may cause skin irritation and respiratory issues upon exposure; thus, appropriate handling measures are necessary during synthesis and testing .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized product.

Antimicrobial Activity

Research has indicated that derivatives of the oxadiazole core structure exhibit notable antimicrobial properties. For instance, compounds similar to 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one have shown effective activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .

Anticancer Properties

The compound's structure suggests potential activity against cancer cell lines. Studies have demonstrated that oxadiazole derivatives can inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells . This inhibition leads to reduced cell proliferation in various cancer types, including colorectal and breast cancer .

Antioxidant Activity

The antioxidant properties of compounds containing the oxadiazole moiety have been explored, with findings indicating that they can scavenge free radicals effectively . This property is essential in preventing oxidative stress-related diseases.

Case Studies

StudyFindings
Du et al., 2013 Investigated the anticancer effects of oxadiazole derivatives targeting thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM .
Ahsan et al., 2017 Synthesized a series of substituted oxadiazoles that exhibited significant antimicrobial and cytotoxic activities against multiple cancer cell lines .
Özyazıcı et al., 2021 Reported on the synthesis of novel oxadiazole derivatives showing enhanced antimicrobial activity against Gram-positive bacteria .

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : Unlike the piperazine-alkyl linkers in compounds 5i–5l (C4–C6 chains), the target’s piperidine-carbonyl bridge may reduce conformational flexibility, impacting pharmacokinetics .

Key Observations :

  • The absence of detailed synthesis for the target compound limits direct comparisons, but piperidine-carbonyl bridges (as in SN79 ) often require carbodiimide-mediated coupling, similar to compound 31’’ .
  • Higher yields (e.g., 73% for 5o ) suggest optimized conditions for piperazine-alkyl linkages compared to thieno-triazinone incorporation.

Key Differences :

  • The thieno-triazinone group in the target compound may confer distinct receptor selectivity compared to benzothiazolones or oxazinones.
  • Piperidine vs. piperazine linkers could alter basicity and blood-brain barrier penetration .

Q & A

Q. Key Parameters :

  • Reaction yields (~50–60%) can be improved by optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .
  • Monitor reaction progress via TLC or LC-MS to prevent over-functionalization.

Advanced: How can conflicting NMR signals arising from rotational isomers in the piperidine-carbonyl bridge be resolved?

Methodological Answer :
Rotational restrictions in the piperidine-carbonyl bridge may split signals in 1^1H and 13^13C NMR spectra. To address this:

  • 2D NMR Techniques : Use 1^1H-13^13C HSQC and HMBC to assign overlapping signals. For example, cross-peaks between the piperidine protons and carbonyl carbons can confirm connectivity .
  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C in DMSO-d6_6) to coalesce split signals into singlets, confirming rotational isomerism .
  • Computational Validation : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian) to validate assignments .

Q. Example Data :

Proton Groupδ (ppm) at 25°Cδ (ppm) at 60°CAssignment
Piperidine Ha_a3.45 (d, J=12 Hz)3.48 (s)Axial conformer
Piperidine He_e4.12 (d, J=12 Hz)4.10 (s)Equatorial conformer

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ expected vs. observed mass error <2 ppm) .
  • Multinuclear NMR : 1^1H, 13^13C, and DEPT-135 spectra to verify substituent positions and stereochemistry. For example, the benzoxazolone carbonyl should appear at ~170 ppm in 13^13C NMR .
  • Elemental Analysis : Match calculated and observed C/H/N ratios (e.g., ±0.3% tolerance) .
  • HPLC Purity : Use reverse-phase C18 columns with UV detection (λ=254 nm); target >95% purity .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during thienotriazinone-piperidine coupling?

Methodological Answer :
Low yields (~30–40%) in this step often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds or CuI for Ullmann-type reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of intermediates. Additives like DMAP can accelerate acylation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) and improve yields by 15–20% .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)
DMF, 80°C, 24h4288
NMP, 100°C, 12h5592
Microwave, 120°C, 2h6395

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the oxazolone and triazinone rings .
  • Solvent Choice : Dissolve in anhydrous DMSO or DMF for long-term stability; avoid protic solvents (e.g., MeOH) to limit ring-opening reactions .
  • Lyophilization : For solid-state storage, lyophilize from tert-butanol/water mixtures to avoid hydrate formation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of thienotriazinone substituents?

Q. Methodological Answer :

  • Analog Synthesis : Replace the 4-oxo group with electron-withdrawing (e.g., –CF3_3) or donating (–OCH3_3) groups via nucleophilic substitution .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. SAR Data Example :

SubstituentIC50_{50} (nM)LogP
4-Oxo (parent)12.32.1
4-CF3_38.52.9
4-OCH3_345.61.7

Basic: What safety precautions are advised when handling this compound during synthesis?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., acyl chlorides) .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., CH2_2Cl2_2) or toxic byproducts (e.g., HCN in nitrile reactions) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

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